molecular formula C5H10O6 B1237900 L-Ribonic acid

L-Ribonic acid

Cat. No. B1237900
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-HZLVTQRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-ribonic acid is a ribonic acid having L-configuration. It has a role as a bacterial metabolite. It is an enantiomer of a D-ribonic acid.

Scientific Research Applications

1. Structural Analysis and Complex Formation

L-Ribonic acid has been studied for its role in forming complexes with various substances. For instance, a study conducted by Bagno et al. (2006) investigated the complex of D-ribonic acid with dimethyltin(IV). This study utilized NMR and DFT calculations to characterize the structure of the complex in solution, illustrating the potential of L-ribonic acid in studying molecular interactions and conformations.

2. Analytical Methodology

The development of methods for the determination of L-Ribonic acid and other aldonic acids is also a significant area of research. Lehrfeld (1985) developed a gas-liquid chromatography (GLC) method for determining ribonic, xylonic, mannonic, gluconic, and galactonic acids, contributing to analytical chemistry and the ability to analyze these substances efficiently [Lehrfeld, 1985].

3. Ribonucleic Acid (RNA) Research

L-Ribonic acid derivatives and analogs play a role in RNA-related research. For example, the study of RNA in various biological processes, such as gene expression and the development of RNA-based therapeutics, is a critical area of modern molecular biology. The study by Sridharan & Gogtay (2016) delves into the therapeutic applications of nucleic acids, highlighting the importance of ribonucleic acid research in modern medicine.

4. Biotechnological Production and Purification

Biotechnological methods for producing and purifying L-Ribonic acid are also a subject of research. Hu et al. (2011) discussed various strategies for synthesizing L-Ribonic acid via microbial biotransformation and biocatalysis. This research offers insight into environmentally friendly and efficient production methods for L-Ribonic acid, relevant to both scientific research and industrial applications [Hu et al., 2011].

properties

Product Name

L-Ribonic acid

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m0/s1

InChI Key

QXKAIJAYHKCRRA-HZLVTQRSSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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